Cas no 1823027-90-2 (Benzoic acid, 4-(bromomethyl)-3-methyl-)

Benzoic acid, 4-(bromomethyl)-3-methyl- 化学的及び物理的性質
名前と識別子
-
- Benzoic acid, 4-(bromomethyl)-3-methyl-
-
- インチ: 1S/C9H9BrO2/c1-6-4-7(9(11)12)2-3-8(6)5-10/h2-4H,5H2,1H3,(H,11,12)
- InChIKey: JCXCKEKEPWTVPA-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)C1=CC=C(CBr)C(C)=C1
Benzoic acid, 4-(bromomethyl)-3-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-379335-0.05g |
4-(bromomethyl)-3-methylbenzoic acid |
1823027-90-2 | 95.0% | 0.05g |
$744.0 | 2025-03-16 | |
Enamine | EN300-379335-2.5g |
4-(bromomethyl)-3-methylbenzoic acid |
1823027-90-2 | 95.0% | 2.5g |
$1735.0 | 2025-03-16 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01063112-1g |
4-(Bromomethyl)-3-methylbenzoic acid |
1823027-90-2 | 95% | 1g |
¥4403.0 | 2023-04-07 | |
Enamine | EN300-379335-0.1g |
4-(bromomethyl)-3-methylbenzoic acid |
1823027-90-2 | 95.0% | 0.1g |
$779.0 | 2025-03-16 | |
Enamine | EN300-379335-5.0g |
4-(bromomethyl)-3-methylbenzoic acid |
1823027-90-2 | 95.0% | 5.0g |
$2566.0 | 2025-03-16 | |
Enamine | EN300-379335-0.25g |
4-(bromomethyl)-3-methylbenzoic acid |
1823027-90-2 | 95.0% | 0.25g |
$814.0 | 2025-03-16 | |
Enamine | EN300-379335-0.5g |
4-(bromomethyl)-3-methylbenzoic acid |
1823027-90-2 | 95.0% | 0.5g |
$849.0 | 2025-03-16 | |
Enamine | EN300-379335-1.0g |
4-(bromomethyl)-3-methylbenzoic acid |
1823027-90-2 | 95.0% | 1.0g |
$884.0 | 2025-03-16 | |
Enamine | EN300-379335-10.0g |
4-(bromomethyl)-3-methylbenzoic acid |
1823027-90-2 | 95.0% | 10.0g |
$3807.0 | 2025-03-16 |
Benzoic acid, 4-(bromomethyl)-3-methyl- 関連文献
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
Benzoic acid, 4-(bromomethyl)-3-methyl-に関する追加情報
Benzoic acid, 4-(bromomethyl)-3-methyl- (CAS No. 1823027-90-2): A Versatile Intermediate in Modern Chemical Biology and Medicinal Chemistry
Benzoic acid, 4-(bromomethyl)-3-methyl-, identified by its CAS number CAS No. 1823027-90-2, is a significant intermediate in the realm of chemical biology and medicinal chemistry. This compound, characterized by its bromomethyl and methyl substituents on a benzene ring, has garnered considerable attention due to its versatile reactivity and potential applications in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The unique structural features of this molecule make it a valuable building block for the development of novel compounds with tailored biological activities.
The< strong> bromomethyl group at the para position relative to the methyl substituent introduces a highly reactive site for further functionalization. This reactivity is exploited in various synthetic pathways, enabling the formation of carbon-carbon bonds through nucleophilic addition reactions. Such reactions are fundamental in constructing complex molecular architectures, which are often required for achieving specific pharmacological effects. The< strong> methyl group at the meta position not only influences the electronic properties of the benzene ring but also provides steric hindrance, which can be strategically employed to modulate the interactions between the compound and biological targets.
In recent years, there has been a surge in research focusing on the development of innovative therapeutic agents derived from aromatic heterocycles. Benzoic acid, 4-(bromomethyl)-3-methyl- has emerged as a key precursor in this endeavor. Its structural motif is reminiscent of several biologically active natural products and drug candidates, making it a promising scaffold for drug discovery programs. For instance, derivatives of this compound have been explored as potential inhibitors of enzymes involved in inflammatory pathways, showcasing their therapeutic promise.
The< strong> bromomethyl functionality is particularly noteworthy for its ability to participate in cross-coupling reactions such as Suzuki-Miyaura and Heck couplings. These reactions are pivotal in constructing biaryl structures, which are prevalent in many pharmacologically relevant molecules. By leveraging these transformations, chemists can generate a diverse array of analogs that can be screened for biological activity. The< strong> methyl group at the meta position further enhances the compound's utility by providing a handle for selective modifications without disrupting the overall electronic environment.
The synthesis of< strong> Benzoic acid, 4-(bromomethyl)-3-methyl- CAS No. 1823027-90-2 involves multi-step organic transformations that highlight its synthetic versatility. One common approach involves the bromination of a pre-functionalized benzene derivative followed by methylation at an appropriate position. These steps require careful optimization to ensure high yields and purity, which are crucial for subsequent applications in medicinal chemistry.
In academic research, this compound has been utilized as a model system to study reaction mechanisms and develop new synthetic methodologies. Its simplicity as a substituted benzene derivative allows researchers to probe fundamental aspects of organic chemistry while maintaining relevance to more complex molecular targets. Such studies contribute to the broader understanding of how structural modifications influence chemical reactivity and biological function.
The pharmaceutical industry has also recognized the potential of< strong> Benzoic acid, 4-(bromomethyl)-3-methyl- CAS No. 1823027-90-2 as an intermediate for drug development. Its ability to serve as a precursor for various bioactive molecules makes it an attractive candidate for library synthesis programs aimed at identifying novel therapeutics. Additionally, its role in agrochemical research cannot be overlooked, where it contributes to the development of compounds with enhanced crop protection properties.
The chemical biology community has leveraged this compound to explore novel interactions between small molecules and biological macromolecules. By designing derivatives with specific functional groups, researchers can gain insights into cellular processes and develop tools for modulating these processes effectively. The< strong> bromomethyl group's reactivity allows for covalent labeling experiments, which are invaluable in studying protein-protein interactions and enzyme kinetics.
The future prospects for< strong> Benzoic acid, 4-(bromomethyl)-3-methyl- CAS No. 1823027-90-2 appear promising as new synthetic techniques continue to emerge. Advances in flow chemistry and automated synthesis platforms offer opportunities to streamline its production and expand its applications further. Moreover, computational methods are being increasingly employed to predict the properties of derivatives before experimental synthesis, thereby accelerating the drug discovery process.
In conclusion,< strong> Benzoic acid, 4-(bromomethyl)-3-methyl- CAS No. 1823027-90-2 represents a cornerstone intermediate in modern chemical biology and medicinal chemistry. Its unique structural features and reactivity make it indispensable for constructing complex molecules with potential therapeutic applications across various disciplines. As research continues to evolve, this compound will undoubtedly remain at the forefront of innovation in synthetic chemistry.
1823027-90-2 (Benzoic acid, 4-(bromomethyl)-3-methyl-) 関連製品
- 1261455-34-8(Ethyl 3-amino-5-(trifluoromethoxy)phenylacetate)
- 2098127-79-6(4-Phenyl-1,4-diazepan-5-one hydrochloride)
- 1187634-19-0(5-(3-phenyl-1H-pyrazol-5-yl)-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole)
- 1803545-14-3(3-Amino-4-cyano-5-(trifluoromethoxy)pyridine-2-sulfonamide)
- 1926137-46-3(1-BOC-1,2,3,4-Tetrahydroquinoline-7-boronic acid)
- 182505-69-7(Tris(perfluorobutanesulfonyl)methane)
- 899955-33-0(N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-2-(dimethylamino)-2-(4-methylphenyl)ethylethanediamide)
- 2297116-13-1(Cyclohexanemethanamine, 4-[(2-fluoroethyl)amino]-)
- 2138344-10-0(2-Pyrrolidinone, 3-chloro-4-(hydroxymethyl)-1-(2-methoxyphenyl)-)
- 1806891-90-6(4-Chloro-2-(chloromethyl)-5-(difluoromethyl)-3-methoxypyridine)